molecular formula C19H20BrF2N3O4 B1141653 7-((S)-7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1, CAS No. 1332591-97-5

7-((S)-7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,

Cat. No.: B1141653
CAS No.: 1332591-97-5
M. Wt: 472.2806064
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Description

7-((S)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-bromo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1 is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((S)-7-amino-5-azaspiro[2One common approach is to start with a cyclopropane derivative, which undergoes a series of reactions including halogenation, amination, and spirocyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound may be used in the synthesis of advanced materials or as a precursor for other valuable chemicals .

Mechanism of Action

The mechanism of action of 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-bromo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-bromo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1 apart is its specific combination of functional groups and its unique spirocyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

CAS No.

1332591-97-5

Molecular Formula

C19H20BrF2N3O4

Molecular Weight

472.2806064

Synonyms

7-((S)-7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrate

Origin of Product

United States

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